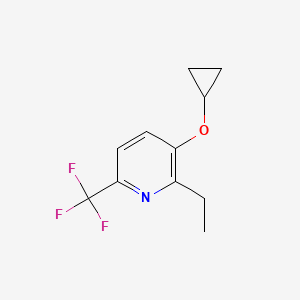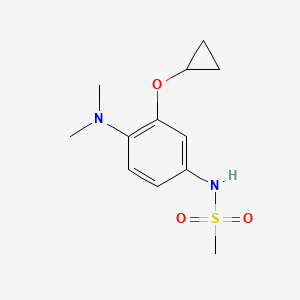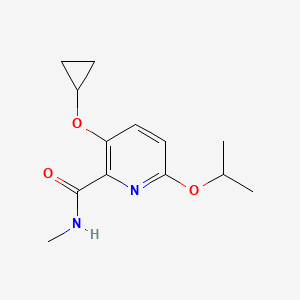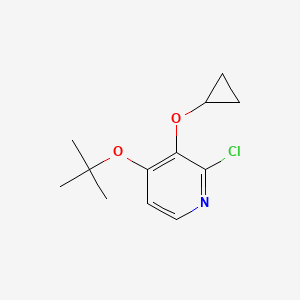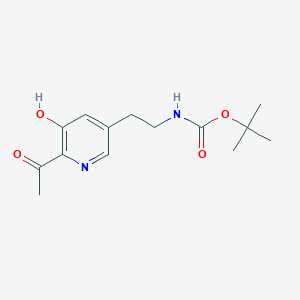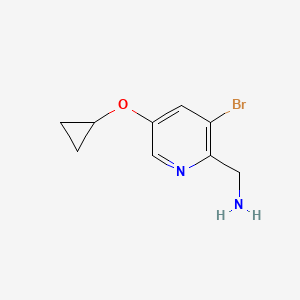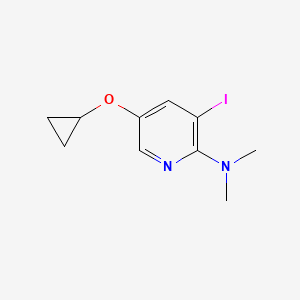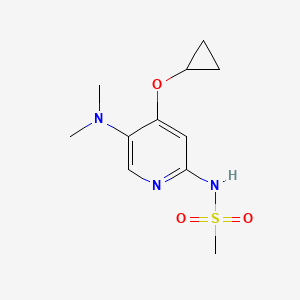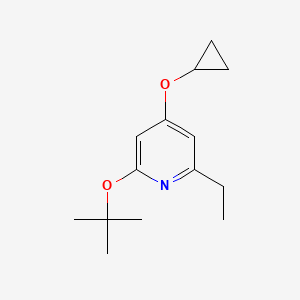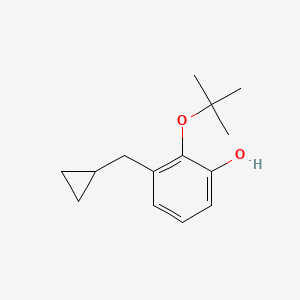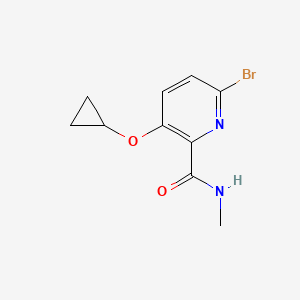
6-Bromo-3-cyclopropoxy-N-methylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . It is primarily used in scientific research and has a variety of applications in fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclopropoxy-N-methylpicolinamide typically involves the reaction of 6-bromopyridine-3-carboxylic acid with N-methyl-2-pyrrolidone in the presence of an acid catalyst. This reaction can be facilitated using microwave irradiation to improve yield and reduce reaction time.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the synthetic routes mentioned above. The use of advanced techniques such as microwave irradiation and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
6-Bromo-3-cyclopropoxy-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein structures and functions.
Industry: The compound is used in the preparation of high-temperature materials, ceramics, and semiconductor materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, making the compound useful in studying various biological mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-N-methylpicolinamide: This compound has a similar structure but lacks the cyclopropoxy group.
6-Bromo-3-methoxypyridine-2-carboxamide: This compound has a methoxy group instead of a cyclopropoxy group.
Uniqueness
6-Bromo-3-cyclopropoxy-N-methylpicolinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H11BrN2O2 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
6-bromo-3-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-10(14)9-7(15-6-2-3-6)4-5-8(11)13-9/h4-6H,2-3H2,1H3,(H,12,14) |
Clé InChI |
OTMHGRCZHMAZDV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC(=N1)Br)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


